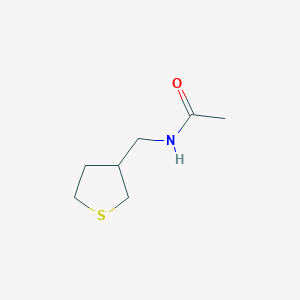

N-(thiolan-3-ylmethyl)acetamide

Übersicht

Beschreibung

N-(thiolan-3-ylmethyl)acetamide: is an organic compound with the molecular formula C7H13NOS It is a derivative of acetamide, where the acetamide group is bonded to a thiolan-3-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiolan-3-ylmethyl)acetamide typically involves the reaction of thiolan-3-ylmethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired acetamide by the action of ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: N-(thiolan-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

Substitution: The hydrogen atoms on the thiolan ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiolan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

N-(thiolan-3-ylmethyl)acetamide has the molecular formula C₇H₁₃NOS. It is synthesized through the reaction of thiolan-3-ylmethylamine with acetic acid. The synthesis can be optimized through various methods, including:

- Direct Acylation : Reacting thiolan-3-ylmethylamine with acetic anhydride or acetic acid under controlled conditions.

- Alternative Pathways : Utilizing different acylating agents to enhance yield and purity.

These methods allow for the production of this compound in varying yields depending on the reaction conditions employed.

Enzyme Inhibition

The compound's amide and thiolane moieties indicate potential for interaction with various enzymes. This could lead to applications in drug design targeting specific enzyme pathways involved in diseases.

Antimicrobial Properties

Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial activity. Future studies could explore the efficacy of this compound against different microbial strains, particularly Gram-positive bacteria .

Antioxidant Activity

The antioxidant potential of related compounds has been documented, suggesting that this compound may also possess this property. Testing through assays like the ABTS radical scavenging assay could provide insights into its efficacy as an antioxidant .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-benzyl-N-(furan-2-ylmethyl)acetamide | Contains a furan ring instead of a thiolane | Exhibits different biological properties due to furan's reactivity |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Incorporates pyrazole and sulfur-containing ring | Potential potassium channel activator |

| N-(3-nitrophenyl)acetamide | Features a nitrophenyl group | Known for its anti-inflammatory properties |

This compound stands out due to its unique thiolane structure, which may confer distinct reactivity and biological activities compared to these similar compounds.

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, ongoing research into its interactions and mechanisms is crucial for understanding its therapeutic potential. Investigations may include:

- In vitro Studies : Assessing the compound's effects on various cell lines to evaluate cytotoxicity and therapeutic indices.

- In vivo Studies : Exploring pharmacokinetics and pharmacodynamics in animal models to establish safety and efficacy profiles.

Wirkmechanismus

The mechanism of action of N-(thiolan-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiolan ring and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- N-(thiolan-2-ylmethyl)acetamide

- N-(tetrahydrothiophen-3-ylmethyl)acetamide

- N-(thiophen-3-ylmethyl)acetamide

Comparison: N-(thiolan-3-ylmethyl)acetamide is unique due to the position of the thiolan ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Biologische Aktivität

N-(thiolan-3-ylmethyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, including experimental data, case studies, and relevant structural characteristics, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiolan ring attached to an acetamide group. Its chemical formula is , indicating the presence of sulfur in its structure, which is often associated with various biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives such as thioquinazoline-N-aryl-acetamides have shown significant antiviral activity against SARS-CoV-2, with some compounds exhibiting IC50 values in the low micromolar range (21.4 µM for compound 17g) and high selectivity indices (SI) indicating preferential activity against the virus compared to host cells .

Table 1: Antiviral Activity of Related Compounds

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 17g | 21.4 | 10.67 |

| 18c | 38.45 | 16.04 |

| 18f | 26.4 | - |

The mechanism of action for these antiviral compounds includes inhibition at both the adsorption and replication stages of viral infection, as well as exhibiting virucidal properties . This dual action enhances their therapeutic potential against viral pathogens.

Toxicological Studies

While there is promising data regarding the biological activity of this compound and its derivatives, toxicological assessments remain crucial. Preliminary studies indicate that some compounds may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation of their therapeutic windows.

Table 2: Cytotoxicity Data for Related Compounds

| Compound | CC50 (µM) | SI |

|---|---|---|

| 17a | 186.4 | 0.59 |

| 17b | - | 2.14 |

| 17c | - | 2.61 |

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound has been explored through various methods, focusing on optimizing yield and purity. The structural features of this compound suggest potential interactions with biological targets that warrant further investigation.

- Potential Applications in Medicinal Chemistry : Given its structural similarity to other bioactive compounds, this compound may serve as a scaffold for developing new pharmaceuticals targeting diverse biological pathways. Ongoing research aims to elucidate specific interactions and mechanisms that could lead to novel therapeutic applications.

- In Silico Studies : Computational studies have been employed to predict the binding affinities of this compound derivatives with various biological targets, supporting the hypothesis that these compounds may exhibit significant pharmacological effects .

Eigenschaften

IUPAC Name |

N-(thiolan-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-6(9)8-4-7-2-3-10-5-7/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFNRZVSMJZZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698678-43-1 | |

| Record name | N-[(thiolan-3-yl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.